Cas no 157542-49-9 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-)
157542-49-9 structure
Product Name:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
Numéro CAS:157542-49-9
Le MF:C20H28N2O7S
Mégawatts:440.510524749756
CID:206496
PubChem ID:177994
Update Time:2025-04-19
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
- [(2,2-Dimethylpropanoyl)oxy]methyl (4R,5S,6S)-6-[(1R)-1-hydroxyet hyl]-4-methyl-7-oxo-3-{[(3R)-5-oxo-3-pyrrolidinyl]sulfanyl}-1-aza bicyclo[3.2.0]hept-2-ene-2-carboxylate
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2
- CS-834
- (+)-{pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate}
- 2-chloro-1-(4-isobutylphenyl)-ethanone
- Benzeneacetyl chloride, 4-(2-methylpropyl)-
- p-isobutylphenyl acetyl chloride
- p-Isobutylphenylacetylchlorid
- pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-hydroxyethyl]-1-methyl-2-[[(R)-5-oxo-pyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
- AKOS040751327
- Q27279545
- Cs 834
- SCHEMBL1649055
- H26S03B779
- DTXSID30935699
- Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- 1-AZABICYCLO(3.2.0)HEPT-2-ENE-2-CARBOXYLIC ACID, 6-((1R)-1-HYDROXYETHYL)-4-METHYL-7-OXO-3-(((3R)-5-OXO-3-PYRROLIDINYL)THIO)-, (2,2-DIMETHYL-1-OXOPROPOXY)METHYL ESTER, (4R,5S,6S)-
- UNII-H26S03B779
- 157542-49-9
- [(2,2-Dimethylpropanoyl)oxy]methyl 3-[(5-hydroxy-3,4-dihydro-2H-pyrrol-3-yl)sulfanyl]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- ( )-(Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)- 1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- CS834
- Tacapenem pivoxil
- pivaloyloxymethyl (1r,5s,6s)-6-[(r)-1-hydroxyethyl]-1-methyl-2-[[(r)-5-oxopyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
- 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
-
- Piscine à noyau: 1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1
- La clé Inchi: ZNOVVAJWYUBFMI-JIFFNSBPSA-N
- Sourire: S([C@@H]1CC(NC1)=O)C1=C(C(=O)OCOC(C(C)(C)C)=O)N2C([C@H]([C@@H](C)O)[C@H]2[C@H]1C)=O
Propriétés calculées
- Qualité précise: 440.162
- Masse isotopique unique: 440.162
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 9
- Complexité: 804
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 148Ų
Propriétés expérimentales
- Couleur / forme: Solid powder
- Dense: 1.36
- Point d'ébullition: 663.4°Cat760mmHg
- Point d'éclair: 355°C
- Indice de réfraction: 1.59
- Le PSA: 151.03000
- Le LogP: 0.98100
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Informations de sécurité
- Mot signal:Warning
- Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Littérature connexe
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
157542-49-9 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot